molecular formula C16H19N3O4S B1381323 Ampicillin-d5 CAS No. 1426173-65-0

Ampicillin-d5

Cat. No.: B1381323
CAS No.: 1426173-65-0
M. Wt: 354.4 g/mol
InChI Key: AVKUERGKIZMTKX-IEEUEUFMSA-N
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Description

Ampicillin-d5 is a deuterated form of ampicillin, a broad-spectrum beta-lactam antibiotic. The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of ampicillin. This compound retains the antibacterial properties of ampicillin, making it effective against a variety of Gram-positive and Gram-negative bacteria .

Mechanism of Action

Target of Action

Ampicillin-d5, like its parent compound ampicillin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, this compound disrupts the formation of peptidoglycan cross-links, an essential component of the bacterial cell wall . This disruption weakens the cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

This compound, similar to ampicillin, diffuses readily into most body tissues and fluids . Penetration into the cerebrospinal fluid and brain occurs only when the meninges are inflamed . This compound is excreted largely unchanged in the urine, and its excretion can be delayed by concurrent administration of probenecid .

Result of Action

The primary result of the action of this compound is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become weak and eventually lyse . This leads to the effective treatment of various bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the penetration of this compound into the cerebrospinal fluid and brain . Additionally, the concurrent administration of certain drugs, such as probenecid, can affect the excretion and thus the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Ampicillin-d5 plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By binding to these PBPs, this compound inhibits their activity, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell lysis .

Cellular Effects

This compound affects various types of cells, primarily targeting bacterial cells. It disrupts cell wall synthesis, leading to cell lysis and death in susceptible bacteria. This compound can influence cell signaling pathways by inhibiting the synthesis of peptidoglycan, which is crucial for maintaining cell shape and integrity. Additionally, this compound can affect gene expression related to cell wall synthesis and repair mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. By binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall and leading to cell lysis. This binding interaction is highly specific, allowing this compound to effectively target and inhibit bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, with a shelf life of several years when stored properly. Degradation can occur under certain conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function include sustained inhibition of cell wall synthesis and potential development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and reduces infection symptoms. At higher doses, toxic effects can occur, including nephrotoxicity and alterations in normal gut flora. Threshold effects are observed, where a minimum effective dose is required to achieve antibacterial activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its degradation and excretion. It is primarily metabolized in the liver and excreted via the kidneys. Enzymes such as beta-lactamases can hydrolyze this compound, rendering it inactive. The presence of these enzymes can affect the metabolic flux and levels of active this compound in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters. Binding proteins in the blood can also influence its distribution and localization. The compound tends to accumulate in areas of infection, where it exerts its antibacterial effects .

Subcellular Localization

This compound is primarily localized in the bacterial cell wall, where it exerts its inhibitory effects on PBPs. Targeting signals and post-translational modifications direct this compound to specific compartments within bacterial cells. This localization is crucial for its activity, as it ensures that the compound reaches its target enzymes and effectively inhibits cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ampicillin-d5 involves the incorporation of deuterium atoms into the ampicillin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common approach is the catalytic hydrogenation of ampicillin in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: Ampicillin-d5 undergoes similar chemical reactions as ampicillin, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ampicillin sulfoxide, while reduction can yield ampicillin alcohol .

Scientific Research Applications

Ampicillin-d5 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which enhances its utility as an internal standard in analytical techniques. This labeling allows for more accurate quantification and analysis of ampicillin in various samples, making it invaluable in research and industrial applications .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUERGKIZMTKX-IEEUEUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101326
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426173-65-0
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601101326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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